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Compound of Interest

Compound Name: BRD-8000.3

Cat. No.: B15581638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BRD-
8000.3, a novel antimycobacterial agent. The information is compiled from publicly available

research to assist in evaluating its potential as a therapeutic candidate against Mycobacterium

tuberculosis (Mtb).

Executive Summary
BRD-8000.3 is a potent, narrow-spectrum bactericidal agent that targets the essential Mtb

efflux pump EfpA. In vitro studies have demonstrated its significant activity against wild-type

Mtb with a minimal inhibitory concentration (MIC) of 800 nM[1]. Its mechanism of action

involves binding to the EfpA transporter, thereby inhibiting its function as a lipid transporter[2][3]

[4]. While comprehensive in vivo efficacy data from animal models of tuberculosis is not yet

publicly available, preliminary preclinical data on its toxicity and bioavailability are accessible.

This guide synthesizes the current knowledge on BRD-8000.3 to provide a clear comparison of

its performance in different experimental settings.

In Vitro Efficacy
BRD-8000.3 has shown promising activity in a variety of in vitro assays. Its primary mechanism

is the inhibition of the EfpA efflux pump, which is essential for the survival of Mtb.
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Parameter Value Species Reference

Minimal Inhibitory

Concentration (MIC)
800 nM

M. tuberculosis (wild-

type)
[1]

Activity Spectrum Narrow Mycobacteria [2]

Bactericidal Activity Bactericidal M. tuberculosis [5]

Mechanism of Action: EfpA Inhibition
BRD-8000.3 acts as an uncompetitive inhibitor of the EfpA efflux pump[1]. Cryo-electron

microscopy studies have revealed that it binds within a tunnel of the EfpA transporter that

makes contact with the lipid bilayer. This binding displaces a lipid molecule, suggesting that

BRD-8000.3 blocks the access of a natural lipidic substrate to the pump[1][6]. Functional

studies have confirmed that BRD-8000.3 inhibits the lipid transport activity of EfpA[2][3][4].
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Fig. 1: Simplified signaling pathway of EfpA inhibition by BRD-8000.3.
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BRD-8000.3 has demonstrated synergistic activity when used in combination with another EfpA

inhibitor, BRD-9327. This suggests a potential for combination therapy to enhance efficacy and

combat drug resistance. Biochemical evidence has shown that these two compounds have

distinct mechanisms of resistance, further supporting their use in combination[1].

In Vivo Data
Currently, there is a lack of publicly available data on the in vivo efficacy of BRD-8000.3 in

animal models of tuberculosis. Studies detailing the reduction of bacterial load in infected

animals have not been published. However, some initial preclinical data related to its in vivo

properties are available.

Toxicity and Bioavailability
Preliminary studies have assessed the toxicity and bioavailability of BRD-8000.3. The table

below summarizes the available data for BRD-8000.3 and its analog, BRD-8000.2[5].

Compound Parameter Assay Value

BRD-8000.3 Toxicity hERG Inhibition >30 µM

Bioavailability
Mouse Microsomal

Stability (t1/2)
>30 min

BRD-8000.2 Toxicity hERG Inhibition >30 µM

Bioavailability
Mouse Microsomal

Stability (t1/2)
>30 min

Cytochrome P450 Inhibition
The potential for drug-drug interactions is a critical consideration in drug development. BRD-
8000.3 has been evaluated for its inhibitory activity against major Cytochrome P450 (CYP)

enzymes[5].
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Compound CYP Isoform IC50 (µM)

BRD-8000.3 CYP2D6 >50

CYP3A4 >50

BRD-8000.2 CYP2D6 >50

CYP3A4 29.4

Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
The MIC of BRD-8000.3 against M. tuberculosis H37Rv was determined using a broth

microdilution method. Briefly, two-fold serial dilutions of the compound were prepared in 7H9

broth supplemented with OADC in a 96-well plate. A standardized inoculum of Mtb was added

to each well. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the

lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Prepare serial dilutions of BRD-8000.3

Add standardized Mtb inoculum

Incubate at 37°C

Read visual growth inhibition

Determine MIC
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Fig. 2: Workflow for the Minimal Inhibitory Concentration (MIC) assay.

EfpA Efflux Inhibition Assay
The inhibition of EfpA-mediated efflux was assessed using an ethidium bromide (EtBr) efflux

assay. M. smegmatis or M. tuberculosis cells were loaded with EtBr, a fluorescent substrate of

EfpA. The cells were then washed and resuspended in a buffer containing different

concentrations of BRD-8000.3. The fluorescence of the supernatant was monitored over time.

A decrease in the rate of fluorescence increase in the presence of BRD-8000.3 indicated

inhibition of EtBr efflux.

In Vivo Toxicity and Bioavailability Assays
hERG Inhibition Assay: The potential for cardiotoxicity was evaluated by assessing the

inhibition of the human ether-a-go-go-related gene (hERG) channel, typically using an

automated patch-clamp assay.

Mouse Microsomal Stability Assay: The metabolic stability of BRD-8000.3 was determined

by incubating the compound with mouse liver microsomes and a NADPH-generating system.

The concentration of the compound was measured at different time points to calculate its

half-life.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of BRD-8000.3 against

major CYP isoforms was assessed using commercially available kits with fluorescent

substrates.

Conclusion and Future Directions
BRD-8000.3 is a promising anti-tuberculosis agent with potent in vitro activity and a well-

defined mechanism of action. Its ability to inhibit the essential EfpA efflux pump makes it an

attractive candidate for further development. The available preclinical data on its toxicity and

metabolic stability are encouraging.

However, the critical gap in our understanding of BRD-8000.3 is the lack of in vivo efficacy data

in a relevant animal model of tuberculosis. Future studies should focus on:
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Pharmacokinetic studies in animal models: To determine the optimal dosing regimen to

achieve therapeutic concentrations in vivo.

Efficacy studies in tuberculosis-infected animal models: To evaluate the ability of BRD-
8000.3 to reduce the bacterial burden in the lungs and other organs.

Combination studies in vivo: To assess the synergistic potential of BRD-8000.3 with other

anti-tuberculosis drugs in a preclinical setting.

The generation of this in vivo data will be crucial to fully evaluate the therapeutic potential of

BRD-8000.3 and to guide its further development as a novel treatment for tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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